molecular formula C11H13NS B1297620 2-Butyl-1,3-benzothiazole CAS No. 54798-95-7

2-Butyl-1,3-benzothiazole

Cat. No. B1297620
CAS RN: 54798-95-7
M. Wt: 191.29 g/mol
InChI Key: TUCSLJFYSQXGEV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Butyl-1,3-benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular formula of 2-Butyl-1,3-benzothiazole is C11H13NS . The average mass is 191.293 Da and the monoisotopic mass is 191.076874 Da .


Chemical Reactions Analysis

The 2nd position of benzothiazole is the most active site from a synthetic and medicinal point of view . Changes in the functional group at the 2nd position induce a significant change in the biological activity of compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Butyl-1,3-benzothiazole include a molecular weight of 191.29 g/mol. More detailed properties like boiling point, melting point, etc., were not found in the search results.

Scientific Research Applications

Photophysical Properties and Applications

  • Aggregation-Induced Emission Enhancement: A study by Qian et al. (2007) on 2-(2'-hydroxyphenyl)benzothiazole-based compounds, closely related to 2-Butyl-1,3-benzothiazole, revealed their aggregation-induced emission enhancement (AIEE). This property is due to restricted intramolecular motion and easier proton transfer in solid state, indicating potential applications in optical materials and sensing technologies (Qian et al., 2007).

Antitumor Applications

  • Therapeutic Potential: Kamal et al. (2015) reviewed the therapeutic applications of benzothiazole derivatives, including 2-Butyl-1,3-benzothiazole. These compounds possess antitumor properties due to their ability to serve as ligands to various biomolecules. This makes them promising candidates in the development of new chemotherapies (Kamal et al., 2015).
  • Synthesis and Biological Evaluation: Elgemeie et al. (2020) discussed the synthesis and biological evaluation of benzothiazole derivatives, including 2-Butyl-1,3-benzothiazole, highlighting their pharmacological properties and structural diversity. This supports their importance in the search for new therapeutic drugs (Elgemeie et al., 2020).

Green Chemistry Applications

  • Synthesis Related to Green Chemistry: A study by Gao et al. (2020) focused on the synthesis of benzothiazole compounds in line with green chemistry principles. They demonstrated methods that are environmentally friendly, highlighting the role of benzothiazoles, such as 2-Butyl-1,3-benzothiazole, in sustainable chemical practices (Gao et al., 2020).

Antimicrobial Activity

  • Antimicrobial and Aryl Hydrocarbon Receptor Agonistic Activities: A study by Goya-Jorge et al. (2020) on functionalized benzothiazoles demonstrated their antimicrobial activity against various pathogens. These findings suggest the potential of 2-Butyl-1,3-benzothiazole in developing new antimicrobial agents (Goya-Jorge et al., 2020).

Corrosion Inhibition

  • Corrosion Inhibition in Steel: Research by Hu et al. (2016) on benzothiazole derivatives showed their effectiveness as corrosion inhibitors for steel in acidic environments. This suggests potential industrial applications of 2-Butyl-1,3-benzothiazole in protecting metals from corrosion (Hu et al., 2016).

Organic Synthesis

  • C-H Alkylation of Heterocyclic Bonds: A study by Babu et al. (2017) demonstrated the iron-catalyzed C-H alkylation of benzothiazoles, including 2-Butyl-1,3-benzothiazole. This method is environmentally friendly and broadens the scope for synthesizing diverse benzothiazole derivatives (Babu et al., 2017).

Safety And Hazards

Safety data sheets suggest that 2-Butyl-1,3-benzothiazole should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry. Its derivatives and metal complexes possess a wide range of pharmacological properties and a high degree of structural diversity that has proven it vital for the investigation of novel therapeutics . The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis . This study gives a current precis of research on the fabrication of 2-arylbenzothiazoles through different synthetic pathways and shall be helpful for researchers and scientists who are working in this field to make more potent biologically active benzothiazole-based drugs .

properties

IUPAC Name

2-butyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NS/c1-2-3-8-11-12-9-6-4-5-7-10(9)13-11/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUCSLJFYSQXGEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20905245
Record name 2-Butyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20905245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Butylbenzothiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040031
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2-Butyl-1,3-benzothiazole

CAS RN

54798-95-7, 100182-85-2
Record name 2-Butylbenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54798-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20905245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Butylbenzothiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040031
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

130 °C
Record name 2-Butylbenzothiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040031
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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